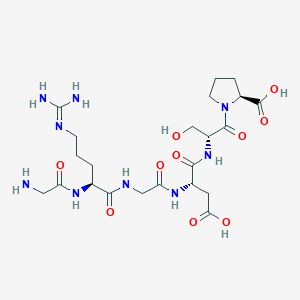

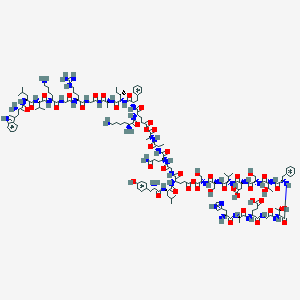

H-Gly-Arg-Gly-Asp-D-Ser-Pro-OH

Übersicht

Beschreibung

H-Gly-Arg-Gly-Asp-D-Ser-Pro-OH, also known as this compound, is a useful research compound. Its molecular formula is C22H37N9O10 and its molecular weight is 587.6 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

GPIIb-IIIa Receptor Antagonism : It acts as an antagonist for the GPIIb-IIIa receptor, a key component in platelet aggregation. Tung et al. (1993) in their study titled "Correlation of molecular shape with GPIIb-IIIa receptor antagonist activity in RGD peptides" explored this application (Tung et al., 1993).

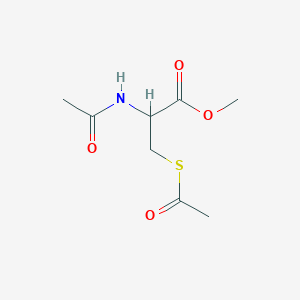

Inhibition of Human GST P1-1 : Cacciatore et al. (2003) found that derivatives of H-Glo(-Ser-Gly-OH)-OH can inhibit human GST P1-1, a protein involved in cellular redox reactions. This research is documented in "Synthesis and activity of novel glutathione analogues containing an urethane backbone linkage" (Cacciatore et al., 2003).

Platelet Aggregation Inhibition : The novel peptide H-Pro-Ser-Nva-Gly-Asp-Trp-OH, which includes a similar sequence, shows high activity as a human platelet aggregation inhibitor and specificity for GpIIb/IIIa integrin. This was explored by Hayashi et al. (1998) in "Discovery and structure--activity relationship studies of a novel and specific peptide motif, Pro-X-X-X-Asp-X, as a platelet fibrinogen receptor antagonist" (Hayashi et al., 1998).

Cell Surface Receptor Identification : Pytela et al. (1985) identified that the peptide Gly-Arg-Gly-Asp-Ser-Pro binds to a cell surface receptor specific for vitronectin, crucial in cell substratum adhesion, as detailed in their study "A 125/115-kDa cell surface receptor specific for vitronectin interacts with the arginine-glycine-aspartic acid adhesion sequence derived from fibronectin" (Pytela et al., 1985).

Receptor-Mediated Cell Adhesion Studies : Massia and Hubbell (1990) demonstrated the use of similar peptides for studying receptor-mediated cell adhesion in "Covalent surface immobilization of Arg-Gly-Asp- and Tyr-Ile-Gly-Ser-Arg-containing peptides to obtain well-defined cell-adhesive substrates" (Massia & Hubbell, 1990).

Myelin Basic Protein Study : The tridecapeptide Phe-Lys-Leu-Gly-Gly-Arg-Asp-Ser-Arg-Ser-Gly-Ser-Pro-OH and its derivatives, similar to the query peptide, are used in studying myelin basic protein, as discussed by Pasaribu (1980) in "Synthesis and carbon 13 N.M.R. spectrum of the peptide fragment of myelin basic protein (human)" (Pasaribu, 1980).

Wirkmechanismus

Target of Action

The primary target of the compound H-Gly-Arg-Gly-Asp-D-Ser-Pro-OH, also known as GRGDSP, is integrin . Integrins are a family of cell surface receptors that mediate the attachment between a cell and its surroundings, such as other cells or the extracellular matrix (ECM). They play crucial roles in various biological processes including cell adhesion, cell-surface mediated signalling, and cell cycle.

Mode of Action

GRGDSP acts as an integrin inhibitor . It interacts with integrins by mimicking the natural ligands of these receptors, which include various ECM proteins. The compound’s interaction with its targets results in the inhibition of integrin-mediated cell adhesion . This can limit the adherence of cells, such as tumor cells, to the endothelial cells of blood vessels and thereby limit metastasis .

Biochemical Pathways

The inhibition of integrin-mediated cell adhesion by GRGDSP affects various biochemical pathways. For instance, it can impact the pathways involved in cell migration, proliferation, differentiation, and apoptosis. The downstream effects of these changes can vary widely depending on the specific cellular context, but they often involve alterations in cell behavior and function .

Result of Action

The molecular and cellular effects of GRGDSP’s action primarily involve changes in cell adhesion. By inhibiting integrin-mediated cell adhesion, GRGDSP can affect the ability of cells to attach to the ECM or to other cells. This can influence various cellular processes, including cell migration, proliferation, and survival .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

H-Gly-Arg-Gly-Asp-D-Ser-Pro-OH is known to inhibit fibronectin binding to platelet-binding sites . This interaction with fibronectin, a high-molecular-weight glycoprotein of the extracellular matrix, plays a crucial role in cell adhesion, growth, migration, and differentiation .

Cellular Effects

The effects of this compound on cells are profound. It has been shown to support fibroblast attachment and inhibit fibronectin binding to platelets . This peptide sequence is a fibronectin analog that can bind to integrin transmembrane receptors , which are involved in cell adhesion and recognition in a variety of cellular processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It does not compete with ATP, indicating that its mechanism of action is not based on ATP competition . The peptide sequence contains the RGD integrin recognition site of the fibronectin cell binding domain , which is crucial for its interaction with integrin receptors.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. While specific studies detailing these temporal effects are limited, it is known that the peptide promotes mouse blastocyst attachment and outgrowth . In solution, it acts as a reversible inhibitor of entactin-mediated blastocyst outgrowth .

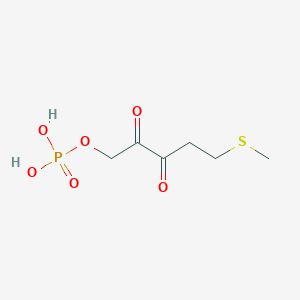

Metabolic Pathways

This compound is involved in several metabolic pathways due to its interaction with fibronectin and integrin receptors . These interactions can influence metabolic flux or metabolite levels, although specific details are not currently available.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely influenced by its interactions with integrin receptors . Specific details about its localization or accumulation within cells are not currently available.

Subcellular Localization

Given its known interactions with integrin receptors , it is likely that it localizes to areas of the cell where these receptors are present.

Eigenschaften

IUPAC Name |

(2S)-1-[(2R)-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H37N9O10/c23-8-15(33)28-11(3-1-5-26-22(24)25)18(37)27-9-16(34)29-12(7-17(35)36)19(38)30-13(10-32)20(39)31-6-2-4-14(31)21(40)41/h11-14,32H,1-10,23H2,(H,27,37)(H,28,33)(H,29,34)(H,30,38)(H,35,36)(H,40,41)(H4,24,25,26)/t11-,12-,13+,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTEDOEBWPRVVSG-FQUUOJAGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H37N9O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40914197 | |

| Record name | N-(2-{[2-({2-[(2-Amino-1-hydroxyethylidene)amino]-5-carbamimidamido-1-hydroxypentylidene}amino)-1-hydroxyethylidene]amino}-3-carboxy-1-hydroxypropylidene)serylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40914197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

587.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91037-75-1, 97047-91-1 | |

| Record name | Glycyl-arginyl-glycyl-aspartyl-seryl-proline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091037751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-{[2-({2-[(2-Amino-1-hydroxyethylidene)amino]-5-carbamimidamido-1-hydroxypentylidene}amino)-1-hydroxyethylidene]amino}-3-carboxy-1-hydroxypropylidene)serylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40914197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

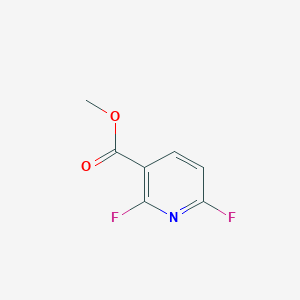

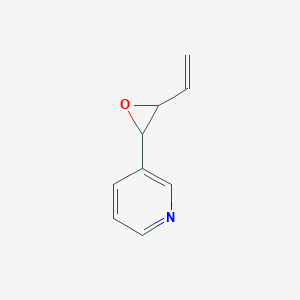

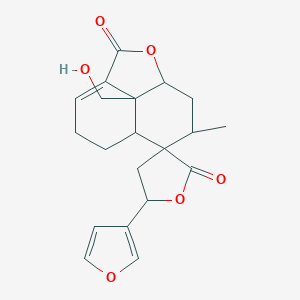

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethanone, 1-tricyclo[3.2.1.02,4]oct-6-en-3-yl-, (1alpha,2beta,3beta,4beta,5alpha)-(9CI)](/img/structure/B40232.png)

![3,3-Bis(methylsulfanyl)-1-[3-(trifluoromethyl)phenyl]prop-2-EN-1-one](/img/structure/B40233.png)

![1-(2,3-Dihydro-1H-pyrrolo[2,3-c]pyridin-1-yl)ethanone](/img/structure/B40239.png)

![2-(5-Bromo-1H-benzo[D]imidazol-1-YL)ethanol](/img/structure/B40244.png)

![6-Methoxyimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B40249.png)